Methanethiol-d4
CAS No.:
Cat. No.: VC16199779
Molecular Formula: CH4S
Molecular Weight: 52.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | CH4S |
|---|---|
| Molecular Weight | 52.13 g/mol |
| IUPAC Name | trideuterio(deuteriosulfanyl)methane |
| Standard InChI | InChI=1S/CH4S/c1-2/h2H,1H3/i1D3/hD |
| Standard InChI Key | LSDPWZHWYPCBBB-GUEYOVJQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])S[2H] |
| Canonical SMILES | CS |
Introduction
Chemical Identification and Structural Characteristics
Methanethiol-d4 is systematically identified as tetradeuteromethanethiol, where all four hydrogen atoms in the methyl group (–CH₃) and the thiol hydrogen (–SH) are replaced by deuterium (²H). The molecular formula CD₄S reflects this isotopic substitution, resulting in a molecular mass of 52.13 g/mol . Unlike its non-deuterated counterpart, the incorporation of deuterium significantly alters its vibrational and rotational spectra, making it invaluable in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 65871-23-0 |
| Molecular Formula | CD₄S |
| Molecular Weight | 52.13 g/mol |
| Synonyms | Methyl mercaptan-d4, 1-Methanethiol-d4 |
Physical and Chemical Properties
The deuterium substitution in Methanethiol-d4 profoundly influences its physical and chemical behavior. Notably, the compound exhibits a flash point of -18°C, classifying it as highly flammable (F+) . Its volatility and reactivity align with trends observed in deuterated organosulfur compounds, where isotopic substitution marginally increases bond strength and reduces reaction rates compared to protiated analogs.
The compound’s low flash point necessitates stringent handling protocols to mitigate fire risks, while its aquatic toxicity mandates controlled disposal .
Synthesis and Production Methods
While explicit details on Methanethiol-d4 synthesis are scarce in publicly available literature, deuterated thiols are typically synthesized via acid-catalyzed H/D exchange reactions or direct deuteration of precursors. For example, analogous compounds like Methanol-d4 are produced by catalytic deuterium exchange using deuterium oxide (D₂O) or metal-deuteride reagents . A plausible route for Methanethiol-d4 involves reacting methanethiol with D₂O in the presence of a catalyst such as platinum or palladium, though optimization would be required to achieve high isotopic purity.
Industrial-scale production likely employs closed-loop systems to recover unreacted deuterium and minimize costs, as seen in deuterated methanol synthesis . Challenges include achieving >99% deuteration while avoiding side reactions that could introduce protiated impurities.
Methanethiol-d4’s primary applications revolve around its role as a spectroscopic tracer and reference material:
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NMR Spectroscopy: The absence of proton signals in CD₄S simplifies spectral interpretation in studies of proton-rich matrices, enabling precise structural elucidation in complex mixtures .
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Reaction Mechanistic Studies: Isotopic labeling with CD₄S allows tracking of sulfur-containing intermediates in catalytic processes, such as hydrodesulfurization in petroleum refining.
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Environmental Monitoring: As a deuterated analog, it serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses of volatile sulfur compounds in air and water samples.
Research Gaps and Future Directions
Despite its utility, Methanethiol-d4 remains understudied compared to other deuterated compounds like Methanol-d4 . Critical research priorities include:
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Catalytic Synthesis Optimization: Developing cost-effective, high-yield deuteration methods.
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Ecotoxicological Studies: Quantifying long-term environmental impacts of CD₄S releases.
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Novel Applications: Exploring its use in deuterium labeling of pharmaceuticals or agrochemicals.
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